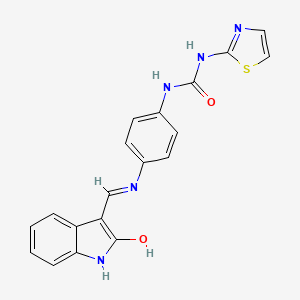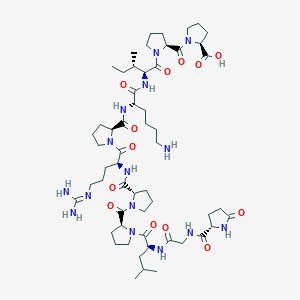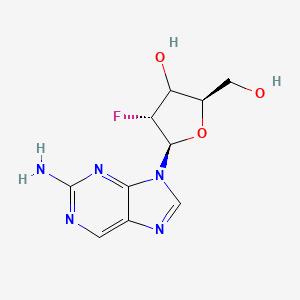
Ovalbumin (154-159)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ovalbumin (154-159) is a peptide fragment derived from ovalbumin, a major protein found in egg white. This specific fragment, consisting of the amino acid sequence Thr-Asn-Gly-Ile-Ile-Arg, is known for its potent inhibitory effects on the angiotensin-converting enzyme (ACE), making it a valuable compound in hypertension research .
准备方法
Synthetic Routes and Reaction Conditions
Ovalbumin (154-159) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of ovalbumin (154-159) involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for research applications .
化学反应分析
Types of Reactions
Ovalbumin (154-159) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in glycation reactions, where it reacts with reducing sugars to form glycated peptides. This reaction is often used to study the effects of glycation on protein structure and function .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA)
Glycation Reagents: Reducing sugars such as glucose
Major Products Formed
The major products formed from these reactions include the desired peptide fragment, glycated peptides, and various by-products that are typically removed during purification .
科学研究应用
Ovalbumin (154-159) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in hypertension due to its ACE inhibitory activity
Industry: Utilized in the development of functional foods and nutraceuticals with antihypertensive properties.
作用机制
Ovalbumin (154-159) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. The peptide binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a decrease in blood pressure, making it a valuable compound for hypertension research .
相似化合物的比较
Similar Compounds
Ovotransferrin (328-332): Another peptide fragment derived from egg white with ACE inhibitory activity.
Temocaprilat: A synthetic ACE inhibitor used in the treatment of hypertension.
Zabicipril HCl: Another synthetic ACE inhibitor with similar therapeutic applications.
Uniqueness
Ovalbumin (154-159) is unique due to its natural origin and specific amino acid sequence, which contributes to its potent ACE inhibitory activity. Unlike synthetic inhibitors, it is derived from a natural protein source, making it a valuable compound for research into natural antihypertensive agents .
属性
分子式 |
C28H52N10O9 |
|---|---|
分子量 |
672.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H52N10O9/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |
InChI 键 |
ZGCUDFNQZIUUBG-CRFYWODOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















